Reduced Reflex Tachycardia Liability: 3-Fold Lower Potency Than Hydralazine at Equihypotensive Doses
In a direct head-to-head study in both spontaneously hypertensive rats (SHR) and normotensive rats, Budralazine was approximately 3 times less potent than hydralazine in producing tachycardia when compared at doses that produced equivalent reductions in blood pressure [1]. At the mechanistic level, Budralazine at 3 mg/kg i.v. did not affect the tachycardiac response to cardioaccelerator nerve stimulation in pithed rats, whereas hydralazine at the same dose produced a transient inhibition that was not phentolamine-sensitive, indicating divergent presynaptic alpha-adrenergic engagement [1]. Additionally, Budralazine was almost without effect on resting heart rate, in contrast to hydralazine which increased resting heart rate [1].
| Evidence Dimension | Tachycardia induction potency at equihypotensive doses |
|---|---|
| Target Compound Data | Approximately 3-fold less tachycardia vs. hydralazine; no significant effect on resting heart rate at 3 mg/kg i.v. |
| Comparator Or Baseline | Hydralazine (3 mg/kg i.v.) produced significant tachycardia and increased resting heart rate |
| Quantified Difference | ~3-fold lower tachycardia potency; qualitative difference in resting heart rate effect (absent vs. present) |
| Conditions | Spontaneously hypertensive rats (SHR) and normotensive rats; equihypotensive oral dosing; pithed rat model with cardioaccelerator nerve stimulation |
Why This Matters
For researchers selecting a phthalazine vasodilator where reflex tachycardia is a confounding variable, Budralazine's 3-fold lower tachycardic liability at matched blood pressure reduction offers a cleaner experimental signal.
- [1] Shibamura S, Chiba T, Suzuki I, Akashi A. Pre- and postsynaptic alpha-adrenergic effects of the antihypertensive drug budralazine. Arzneimittelforschung. 1981;31(7):1076-9. PMID: 6268123. View Source
